Isoamyl pyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

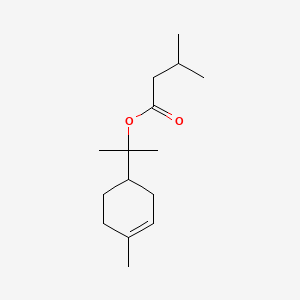

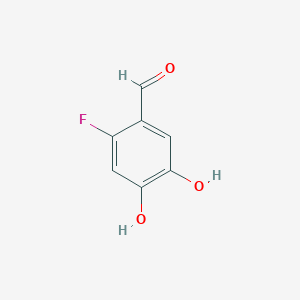

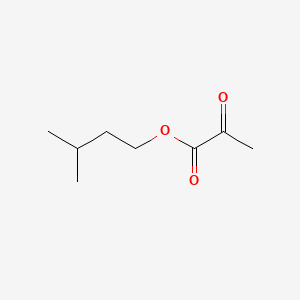

3-Methylbutyl 2-oxopropanoate, also known as fema 2083 or isoamyl pyruvate, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. 3-Methylbutyl 2-oxopropanoate is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-Methylbutyl 2-oxopropanoate has an arrack, balsamic, and caramellic taste.

Applications De Recherche Scientifique

1. Role in Yeast-Fermented Alcoholic Beverages

Isoamyl pyruvate plays a significant role in the formation of isoamyl alcohol, an important flavor component in yeast-fermented alcoholic beverages. Research has shown that pyruvate decarboxylase, encoded by the PDC1 gene, contributes to the decarboxylation of alpha-ketoisocaproate for isoamyl alcohol formation in Saccharomyces cerevisiae (Yoshimoto et al., 2001).

2. Cardioprotective Effects

Pyruvate has demonstrated cardioprotective effects against isoproterenol-induced myocardial injury. This antioxidant activity of pyruvate supports the heart's function and tissue defense mechanism, helping to prevent myocardial infarction (Ojha et al., 2012).

3. Gene Transcription Regulation

Pyruvate kinase isoform M2 (PKM2), an enzyme involved in the conversion of phosphoenolpyruvate to pyruvate, also plays a role in regulating gene transcription. This demonstrates a link between metabolism alteration and gene expression during tumor transformation and progression (Gao et al., 2012).

4. Microbial Production of Pyruvate

Recent research has focused on the microbial production of pyruvate, which is crucial for various industrial applications. Strain development and process optimization have been key areas of research to improve pyruvate formation (Maleki & Eiteman, 2017).

5. Inflammation Regulation

Pyruvate kinase, particularly PKM2, has been identified as a potential target for regulating inflammation. The enzymatic activity of PKM2 is heavily regulated by endogenous allosteric effectors and intracellular signaling pathways, affecting both its enzymatic activity and its non-canonical nuclear functions, which could have therapeutic implications in inflammatory disorders (Alves-Filho & Pålsson-McDermott, 2016).

6. Ethyl Pyruvate in Tissue Injury

Ethyl pyruvate, a derivative of pyruvate, has been shown to ameliorate structural and functional damage to the intestinal mucosa in a rat model of mesenteric ischemia/reperfusion. This suggests its potential as a therapeutic agent for preventing oxidant-mediated injury in various diseases (Sims et al., 2001).

7. Metabolic Engineering for Fermentation Improvement

Dynamic metabolic engineering strategies, using Escherichia coli models, have shown significant improvement in pyruvate production. This is achieved by redirecting metabolic flux from the endogenous pathway toward the target synthetic pathway (Soma et al., 2021).

8. Cancer Metabolism and Imaging

Pyruvate kinase M2 (PKM2) plays a crucial role in cancer metabolism. Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors in patients, providing insights into tumor metabolism and aiding in diagnosis and treatment monitoring (Nelson et al., 2013).

Propriétés

Numéro CAS |

7779-72-8 |

|---|---|

Nom du produit |

Isoamyl pyruvate |

Formule moléculaire |

C8H14O3 |

Poids moléculaire |

158.19 g/mol |

Nom IUPAC |

3-methylbutyl 2-oxopropanoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-5-11-8(10)7(3)9/h6H,4-5H2,1-3H3 |

Clé InChI |

LBKWGGFVEDOVEP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=O)C |

SMILES canonique |

CC(C)CCOC(=O)C(=O)C |

Densité |

d17 0.98 0.972-0.980 |

Autres numéros CAS |

7779-72-8 |

Description physique |

colourless liquid with a fresh, caramel-rum odour with fruity-floral undertone |

Solubilité |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Origine du produit |

United States |

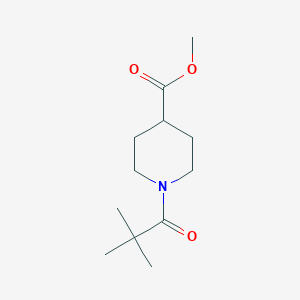

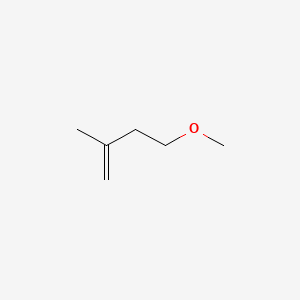

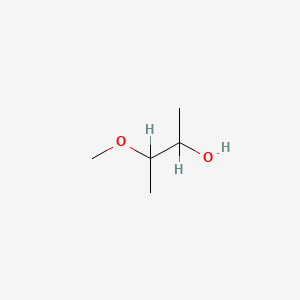

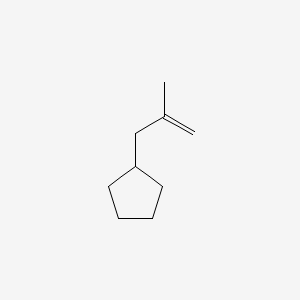

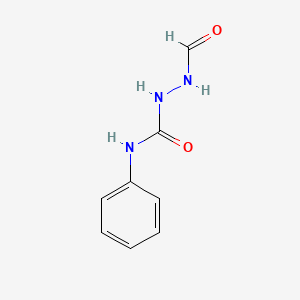

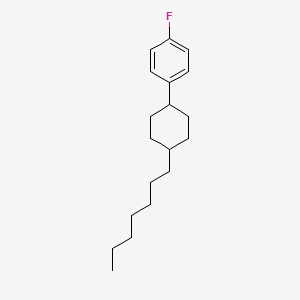

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)